Product packaging for Adenylyl-(3'-5')-uridine(Cat. No.:CAS No. 3051-84-1)

Adenylyl-(3'-5')-uridine

Cat. No.: B14175441
CAS No.: 3051-84-1
M. Wt: 573.4 g/mol
InChI Key: RNNPIPQLZRGXIG-UHFFFAOYSA-N
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Description

Contextualization as a Ribodinucleotide Motif

Adenylyl-(3'-5')-uridine, often abbreviated as ApU, is a ribodinucleotide, meaning it is composed of two ribonucleoside units, adenosine (B11128) and uridine (B1682114), linked together. medchemexpress.com The defining feature of this molecule is the specific 3',5'-phosphodiester bond that connects the 3'-hydroxyl group of the adenosine ribose sugar to the 5'-hydroxyl group of the uridine ribose sugar. This linkage forms the backbone of RNA molecules, creating a continuous chain of nucleotides. ApU is one of the sixteen possible dinucleotide combinations that can occur in an RNA sequence, and its specific arrangement of an adenine (B156593) base followed by a uracil (B121893) base contributes to the unique structural and functional properties of the RNA molecule in which it resides.

Foundational Role in Nucleic Acid Architecture and Function

The presence of this compound is critical for the structural integrity and three-dimensional conformation of RNA. The phosphodiester bond provides the structural backbone, while the distinct chemical nature of the adenine and uracil bases influences how the RNA molecule folds. Research has shown that ApU can form a right-handed, antiparallel double helix with Watson-Crick base pairing between the adenine and uracil residues in crystalline form. unl.edu This was a significant discovery, as it provided one of the first clear observations of a Watson-Crick base pair in a nucleic acid fragment at atomic resolution. The stability and proper folding of RNA, facilitated by motifs like ApU, are essential for its diverse functions, including its catalytic activity in ribozymes and its structural role in ribosomal RNA (rRNA). Furthermore, the sequence of nucleotides, including ApU, is fundamental to the transfer of genetic information during protein synthesis (translation) and the regulation of gene expression. medchemexpress.com

Overview of Academic Research Significance

This compound has been a subject of significant interest in academic research, providing valuable insights into the fundamental principles of nucleic acid structure and function.

Key Research Findings:

Structural Biology: X-ray diffraction studies of ApU crystals have been instrumental in elucidating the detailed three-dimensional structure of RNA. cambridge.org These studies confirmed the A-form helical conformation of double-stranded RNA and provided atomic-level details of the sugar-phosphate backbone. cambridge.org The analysis of ApU, along with guanylyl-3',5'-cytidine (GpC), helped to understand the conformational flexibility of the RNA backbone. unl.educambridge.org

Protein-Nucleic Acid Interactions: Research has explored the interaction of ApU with various proteins. A notable example is its strong and specific binding to diphtheria toxin. nih.govacs.org Studies have measured the equilibrium and kinetic constants of this interaction, revealing an exceptionally high affinity. nih.gov This research has implications for understanding the mechanism of toxin action. drugbank.com

Biotechnological Applications: ApU serves as a crucial tool in various biotechnological applications. It is used in the chemical synthesis of specific RNA sequences for research purposes, including the development of RNA-based therapeutics and diagnostics. lookchem.com Additionally, it is utilized as a primer in biochemical reactions, such as the abortive initiation reaction of RNA polymerase to produce short RNA transcripts. nih.govpnas.orgumich.edu

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C19H24N7O12P medchemexpress.comlookchem.comjenabioscience.com
Molecular Weight 573.41 g/mol medchemexpress.comlookchem.comjenabioscience.com
Synonyms ApU, Adenosyl-(3′→5′)-uridine medchemexpress.comlookchem.com
CAS Number 3051-84-1 medchemexpress.comlookchem.com
Spectroscopic Properties (λmax) 260 nm jenabioscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N7O12P B14175441 Adenylyl-(3'-5')-uridine CAS No. 3051-84-1

Properties

CAS No.

3051-84-1

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)

InChI Key

RNNPIPQLZRGXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O

Origin of Product

United States

Biological Roles and Cellular Processes Involving Adenylyl 3 5 Uridine

Involvement in Ribonucleic Acid Synthesis Pathways

Adenylyl-(3'-5')-uridine (ApU) serves as a fundamental building block in the synthesis of RNA. lookchem.com The 3',5'-phosphodiester bond is the characteristic linkage that forms the backbone of RNA molecules, and the ApU dinucleotide represents a common motif within these polymers. Its presence is crucial for the structural integrity and proper folding of RNA, which in turn dictates its function, whether in protein synthesis, gene regulation, or as a catalytic ribozyme.

In the context of transcription, the process of creating an RNA copy from a DNA template, dinucleotides like ApU can play a role in initiation. Some RNA polymerases can utilize dinucleotides as primers to start RNA synthesis. umich.edu For instance, a Cy3-labeled ApU dinucleotide has been used as a primer to initiate transcription by E. coli RNA polymerase in research settings. umich.edu Furthermore, derivatives of ApU have been synthesized to act as photoaffinity labels, which can be incorporated into the 5' end of RNA by RNA polymerase. nih.gov This technique allows researchers to study the specific interactions between the RNA molecule and the polymerase during the elongation phase of transcription. nih.gov The abortive initiation reaction of RNA polymerase has even been harnessed to produce adenylyl-(3'--5')-uridine 5'-phosphate (pApU) in high yields. nih.gov

Contribution to Ribonucleic Acid Modification and Processing

The influence of this compound extends beyond its role as a simple building block, contributing to the complex landscape of RNA modification and processing. These post-transcriptional events are critical for generating functional RNA molecules and for regulating gene expression.

Role in Ribonucleic Acid Editing Mechanisms

RNA editing is a molecular process that alters the information content of an RNA molecule after it has been transcribed from a gene. cd-genomics.com One of the most dramatic forms of RNA editing is uridine (B1682114) insertion/deletion editing, which occurs in the mitochondria of trypanosomatids. pnas.org This process involves the addition or removal of uridine residues at specific sites within a pre-messenger RNA (pre-mRNA), guided by small guide RNAs (gRNAs). pnas.orgnih.gov While ApU itself is not directly cited as a primary regulator, the enzymes involved in this process, such as RNA editing exonuclease 1 (REX1), specifically act on uridine residues at the 3' end of RNA fragments generated during the editing cycle. pnas.org The fundamental nature of the adenylyl-uridine linkage is central to the substrate that these complex enzymatic machineries recognize and modify.

Participation in Post-Transcriptional Regulatory Events

Post-transcriptional regulation encompasses a wide array of mechanisms that control the fate of an RNA molecule after its synthesis. oup.com The dinucleotide composition of an mRNA, including the frequency of ApU, can have a significant impact on its stability and translational efficiency. mdpi.com For example, in the genomes of many RNA viruses that infect mammals, there is a noticeable suppression of UpA dinucleotides. oup.com Studies on echovirus 7, a type of picornavirus, have shown that increasing the frequency of UpA dinucleotides impairs viral replication, while decreasing their frequency enhances it. oup.com This suggests that the cellular machinery, potentially as part of the innate immune system, may recognize and target RNAs with high frequencies of certain dinucleotides like UpA. oup.com The zinc-finger antiviral protein (ZAP) is one such cellular factor that has been shown to bind to RNA regions with elevated UpA content, leading to the restriction of viral replication. biorxiv.org

Furthermore, the addition of uridine nucleotides to the end of various classes of RNA, a process known as uridylation, is a key post-transcriptional modification. This is carried out by poly(U) polymerase (PUP) enzymes like Cid1. pdbj.org The crystal structure of Cid1 has been solved in complex with its product, the dinucleotide ApU, providing critical insights into how these enzymes function and how the length and sequence of the RNA substrate can influence their activity. pdbj.org This uridylation can have diverse effects, such as promoting the degradation of microRNAs or facilitating the processing of histone-encoding RNAs. pdbj.org

Functions in Cellular Signaling Cascades

Beyond its roles in RNA metabolism, this compound and related molecules are implicated in cellular signaling, acting as messengers to transmit information within and between cells. medchemexpress.comlookchem.com

Association with Second Messenger Systems

Second messengers are intracellular signaling molecules that are released in response to an external stimulus (the "first messenger," such as a hormone) and trigger a cascade of intracellular events. wikipedia.org While cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are the most well-characterized cyclic nucleotide second messengers, the building blocks of ApU, adenosine and uridine, are central to these systems. wikipedia.org Adenylyl cyclase, the enzyme that produces cAMP, is a key player in many signaling pathways. nih.govnih.gov Although ApU itself is not a classic second messenger, its components are direct precursors and breakdown products of molecules that are. For instance, oral administration of uridine-5'-monophosphate (UMP) has been shown to increase the levels of intermediates in membrane synthesis pathways in the brain, highlighting the systemic signaling roles of uridine-based compounds. science.gov The dinucleotide structure of ApU is recognized by certain proteins, suggesting it can act as a signaling molecule in specific contexts. nih.gov

Influence on Signal Transduction Pathways

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. This compound and its related dinucleotides are involved in modulating these pathways. medchemexpress.commedchemexpress.comchemicalbook.com For example, the dinucleotide has been shown to influence pathways related to cell growth and differentiation by modulating the activity of kinases and phosphatases.

A notable example of its interaction with a signaling pathway involves the Diphtheria toxin. This toxin can simultaneously bind to its cell surface receptor and to a derivative of ApU, adenylyl-(3',5')-uridine 3'-monophosphate (ApUp). nih.gov This finding indicates that the binding sites for the cell receptor and the dinucleotide on the toxin molecule are distinct, providing a molecular basis for how such dinucleotides can influence the activity of proteins involved in pathogenesis. nih.gov The general involvement of ApU in signal transduction underscores its importance beyond the confines of RNA structure, positioning it as a versatile molecule in cellular regulation. medchemexpress.commedchemexpress.com

Regulation of Gene Expression and Protein Synthesis Mechanisms

This compound is a dinucleotide that functions as a structural component of RNA and is involved in regulating gene expression and the translation of genetic information during protein synthesis. Its presence is crucial for the proper folding of RNA molecules, which is necessary for their diverse functions, including the catalytic activity of ribozymes and the structural roles of ribosomal RNA. The specific 3',5'-phosphodiester bond in ApU not only forms the backbone of RNA's complex architecture but also facilitates the precise, sequence-specific interactions required for RNA's role in protein synthesis and gene regulation.

The molecule participates in several biological processes, including the regulation of gene expression, signal transduction, and protein synthesis. medchemexpress.commedchemexpress.commedchemexpress.com As a nucleotide derivative, ApU can take part in cellular signaling pathways, thereby influencing a variety of cellular activities. ontosight.ai It is also utilized in laboratory research to study the mechanisms of RNA synthesis, gene expression, and cell signaling pathways. lookchem.com

Impact on Cellular Growth and Differentiation Processes

The influence of pyrimidine (B1678525) nucleosides like uridine, a component of ApU, extends to cellular growth and differentiation. Uridine is known to be a crucial factor in cellular metabolism, including RNA biosynthesis and cellular signaling. mdpi.com Studies on murine fibroblast cell lines have shown that uridine and its nucleotide derivatives can enhance cell proliferation. dergipark.org.tr Specifically, higher concentrations of uridine were found to significantly increase the proliferation of L929 murine fibroblast cells after 72 hours of incubation. dergipark.org.tr

Furthermore, uridine has been observed to promote the migration of fibroblast cells, a key process in wound healing and tissue repair. dergipark.org.tr This suggests a role for uridine and, by extension, its derivatives like ApU, in processes that require active cell growth and movement. In other contexts, such as in rat PC12 cells, uridine has been shown to enhance neurite outgrowth when stimulated by nerve growth factor, a process linked to neuronal differentiation. science.gov These findings highlight the potential for ApU to be involved in modulating cellular growth and differentiation, likely through its role in nucleic acid synthesis and cellular signaling pathways. dergipark.org.trscience.gov

Interaction with Specific Macromolecular Entities in Biological Systems

This compound's interactions are not limited to the internal machinery of the cell; it also engages with molecules from external sources, particularly those from pathogens.

Binding to Pathogen-Derived Proteins (e.g., Diphtheria Toxin)

A well-documented interaction of ApU is its high-affinity binding to Diphtheria toxin (DT), a potent exotoxin from Corynebacterium diphtheriae. nih.govnih.gov Research has shown that purified diphtheria toxin often contains tightly bound, non-covalent nucleotides, with the primary component being Adenylyl-(3',5')-uridine 3'-monophosphate (ApUp). nih.govnih.gov The toxin can bind approximately one molar equivalent of ApUp. nih.govnih.gov

This binding is highly specific and remarkably strong. The affinity is so high that the dissociation constant (KD) at 5.5°C was calculated to be 9 pM, which was noted as one of the strongest affinities reported for a dinucleotide binding to a protein. nih.gov The binding occurs at or overlapping with the toxin's NAD+ binding site, allowing ApU to act as a competitive inhibitor of the toxin's enzymatic activity. nih.gov Diphtheria toxin normally inactivates elongation factor 2 (eEF2) through ADP-ribosylation, thereby halting protein synthesis. By blocking the NAD+ site, ApU can prevent this action. nih.govsemanticscholar.org Interestingly, the affinity of ApU for the whole toxin is much higher than for the isolated enzymatic A fragment, suggesting that interactions with the toxin's B moiety contribute to the tight binding. nih.gov

ParameterValueTemperatureReference
Equilibrium Dissociation Constant (KD) 9 pM (calculated)5.5°C nih.gov
0.2 nM25°C nih.gov
1.8 nM37°C nih.gov
Association Rate Constant (k+1) 2.0 x 10^7 M⁻¹s⁻¹5.5°C nih.gov
9.6 x 10^7 M⁻¹s⁻¹25°C nih.gov
Dissociation Rate Constant (k-1) 1.8 x 10⁻⁴ s⁻¹5.5°C nih.gov
2.5 x 10⁻² s⁻¹25°C nih.gov

Enzymatic Interactions and Catalysis Associated with Adenylyl 3 5 Uridine

Substrate Specificity and Kinetic Characterization in Enzymatic Reactions

The interaction between enzymes and Adenylyl-(3'-5')-uridine or its derivatives is often characterized by high specificity and affinity. Kinetic studies have provided quantitative measures of these interactions.

A notable example is the binding of adenylyl-(3',5')-uridine 3'-monophosphate (ApUp) to Diphtheria toxin. nih.govdrugbank.com This interaction is among the strongest reported for a dinucleotide with a protein. nih.gov Equilibrium and kinetic measurements have shown that the toxin binds one molar equivalent of ApUp. nih.gov The dissociation constant (K_D) is temperature-dependent, with values of 0.2 nM at 25°C and 1.8 nM at 37°C. nih.gov The affinity is maximal in a pH range of 6.5 to 7.1 and is sensitive to ionic strength. nih.gov

Further studies have elucidated the structural determinants for this high-affinity binding. The presence of the 3'-terminal phosphate (B84403) and the 3'-5' internucleoside linkage are crucial. nih.gov There is a strong specificity for adenine (B156593) as the 5' base, while the specificity for the 3' base (uracil) is less stringent. nih.gov Oligonucleotides with additional nucleotides at either end of the ApUp sequence bind with significantly lower affinity. nih.gov

The kinetic parameters for the interaction between Diphtheria Toxin and ApUp highlight the remarkable stability of the complex, especially at lower temperatures. nih.gov

Table 1: Kinetic and Equilibrium Constants for Diphtheria Toxin and this compound 3'-monophosphate (ApUp) Interaction nih.gov

Parameter5.5 °C25 °C37 °C
Dissociation Constant (K_D) 9 pM (calculated)0.2 nM1.8 nM
Association Rate (k_on) 2.0 x 10⁷ M⁻¹ s⁻¹9.6 x 10⁷ M⁻¹ s⁻¹-
Dissociation Rate (k_off) 1.8 x 10⁻⁴ s⁻¹2.5 x 10⁻² s⁻¹-
Complex Half-life (t_1/2) 64 min28 s-
Data sourced from equilibrium and kinetic measurements of radiolabeled ApUp binding to Diphtheria toxin.

In the context of RNA synthesis, E. coli RNA polymerase binds the initiator dinucleotide adenylyl-(3'->5')-adenine (ApA) with a K_d value of 0.075 mM, while the substrate ATP binds with a K_d of 0.15 mM. nih.gov The enzyme shows a much lower affinity for UTP, indicating a preference for purine-based initiators and substrates at the initiation site. nih.gov

Enzymes Directly Interacting with or Modifying this compound

Several classes of enzymes catalyze reactions involving the formation, degradation, or modification of the ApU dinucleotide.

RNA polymerases are central to the synthesis of RNA, and dinucleotides like ApU are fundamental to this process. Magnetic resonance studies have confirmed that this compound can bind to E. coli RNA polymerase. nih.gov Dinucleotides can serve as primers for transcription initiation, and the intrinsic metal ion in the β subunit of the polymerase may play a role in recognizing and orienting the initiating nucleotide. nih.gov

During transcription, RNA polymerases can sometimes produce short, abortive transcripts before transitioning to the elongation phase. For instance, wheat germ RNA polymerase II has been observed to synthesize the trinucleotide uridylyl-(3'→5')-adenylyl-(3'→5')-uridine (UpApU) as an abortive intermediate, highlighting that the formation of ApU linkages is a core part of the transcription initiation cycle. The synthesis of an alternating copolymer from UTP and an ATP analog by E. coli RNA polymerase further demonstrates the enzyme's capacity to form the ApU phosphodiester bond. pnas.org

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. The cleavage of the phosphodiester bond in ApU is a key step in RNA turnover. The specificity of RNases determines how dinucleotides like ApU are processed.

Pancreatic-type RNases : These enzymes, such as RNase A, cleave RNA on the 3'-side of pyrimidine (B1678525) residues (uracil and cytosine). oup.comstackexchange.com Therefore, in an RNA strand, RNase A would cleave the phosphodiester bond following the uridine (B1682114) in an ApU sequence, releasing a fragment ending in uridine 3'-phosphate (or the intermediate 2',3'-cyclic phosphate). oup.com Monarch® RNase A specifically degrades single-stranded RNA at C and U residues. neb.com

RNase 4 : This single-stranded RNA endonuclease cleaves 3' of uridine specifically in uridine-purine sequences, making the U-A linkage in ApU a direct target. neb.com

Exoribonucleases : Enzymes like E. coli Ribonuclease II degrade RNA processively from the 3' end. nih.govresearchgate.net This means it would sequentially remove nucleotides from the 3' terminus of an RNA chain, eventually degrading an ApU motif as it moves along the strand. researchgate.net Conversely, 5' exoribonucleases like RNase J1 degrade RNA from the 5' end. nih.gov

The degradation pathways are crucial for controlling the lifespan of mRNA and for the maturation and quality control of all RNA types. nih.gov

RNA ligases catalyze the formation of phosphodiester bonds, joining RNA fragments. This process often involves the activation of an RNA terminus by adenylylation (the transfer of AMP).

The general mechanism for many RNA ligases involves three steps:

The ligase reacts with ATP to form a covalent ligase-AMP intermediate. biorxiv.org

The AMP moiety is transferred to the 5'-phosphate of an RNA donor, creating a 5'-adenylylated RNA intermediate (AppRNA). biorxiv.org

The ligase facilitates the attack of a 3'-hydroxyl group from an RNA acceptor on the activated AppRNA, forming a new phosphodiester bond and releasing AMP. biorxiv.orggoogle.com

This mechanism is utilized by enzymes like the human RNA ligase C12orf29 and bacteriophage T4 RNA ligase. biorxiv.org Pre-adenylylated oligonucleotides are now widely used in biotechnological applications, such as next-generation sequencing, as they can be ligated to RNA acceptors in the absence of ATP, which minimizes side reactions like self-ligation. researchgate.net T4 RNA ligase can also use adenylylated donors to attach various functional groups, such as biotin (B1667282) or fluorophores, to the 3'-terminus of RNA molecules. nih.gov

Nucleotidyltransferases are a broad class of enzymes that transfer a nucleotide monophosphate to a substrate. While not acting on the ApU dinucleotide directly, some of these enzymes utilize its constituent parts.

Protein nucleotidyltransferases, such as YdiU found in E. coli and Burkholderia cenocepacia, are involved in post-translational modifications. uniprot.orguniprot.org These enzymes can catalyze the transfer of AMP from ATP (AMPylation) or UMP from UTP (UMPylation) onto specific amino acid residues of target proteins. uniprot.orguniprot.org

Another well-known example is the ATP(CTP):tRNA nucleotidyltransferase, which is responsible for adding the essential CCA sequence to the 3' end of transfer RNAs (tRNAs) during their maturation. diva-portal.org

Allosteric Regulation and Mechanistic Insights from Enzymatic Studies

The study of enzyme interactions with ApU and its components has yielded significant mechanistic insights. The interaction between Diphtheria toxin and ApUp serves as a prime example of competitive inhibition. The binding site for ApUp on the toxin overlaps with the binding site for its substrate, nicotinamide (B372718) adenine dinucleotide (NAD). nih.gov Consequently, NAD and its components (adenine and nicotinamide) competitively inhibit the binding of ApUp, and conversely, ApUp blocks the binding and subsequent hydrolysis of NAD by the toxin. nih.gov This competitive relationship, rather than allosteric regulation, defines their interaction.

Mechanistic studies of E. coli RNA polymerase have revealed that an intrinsic metal ion at the initiation site directly coordinates with the base of the incoming nucleotide substrate. nih.gov This interaction is believed to orient the nucleotide in a precise position for the initiation of polymerization, a principle that would also apply to the binding of dinucleotide initiators. nih.gov

While direct allosteric regulation by ApU is not prominently documented, its constituent monophosphate, uridine 5'-monophosphate (UMP), is known to act as an allosteric regulator for enzymes like carbamoyl (B1232498) phosphate synthetase, demonstrating the potential for uridine-containing nucleotides to modulate enzyme activity through non-competitive mechanisms. science.gov

Structural and Conformational Analysis of Adenylyl 3 5 Uridine

High-Resolution Structural Determination Methodologies

The three-dimensional structure of ApU has been elucidated through various high-resolution techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

X-ray diffraction analysis of a crystalline form, specifically sodium adenylyl-3',5'-uridine (ApU) hexahydrate, has provided atomic-resolution insights into its structure. The crystal structure was determined and refined to a resolution that allowed for a detailed examination of its molecular geometry. cdnsciencepub.com

In the crystalline state, ApU forms a monoclinic unit cell and belongs to the P21 space group. A notable feature of the crystal is that the asymmetric unit contains two independent molecules of ApU. These two molecules interact via Watson-Crick base pairing between the adenine (B156593) of one molecule and the uracil (B121893) of the other, creating a short, right-handed antiparallel double-helical RNA segment. pnas.org This represented a landmark observation of a Watson-Crick base-paired fragment at atomic resolution. The conformation adopted by ApU in this crystalline form is considered a low-energy, helical RNA conformation. core.ac.uk

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Table 1: Crystal Structure and Unit Cell Parameters for Sodium Adenylyl-(3'-5')-uridine (ApU) Hexahydrate.

While X-ray crystallography reveals a static solid-state structure, high-field NMR spectroscopy provides detailed information about the conformational features and dynamics of ApU in an aqueous solution. nih.gov These studies are crucial for understanding the molecule's behavior in a more biologically relevant environment. Analysis of NMR parameters, such as chemical shifts and spin-spin coupling constants, allows for the characterization of the conformational equilibria of the ribose rings, the backbone torsion angles, and the extent of base stacking. nih.govacs.org For example, temperature-dependent NMR experiments on modified tetramers containing ApU have been used to track the equilibrium between stacked and unstacked conformers. oup.com

Analysis of Intramolecular Torsion Angles and Bond Geometries

The conformation of the ApU backbone is determined by a set of six torsion angles for each nucleotide residue. These angles describe the rotation around the single bonds of the sugar-phosphate chain. qmul.ac.uk NMR studies have been instrumental in defining the preferred geometries for these angles in solution. nih.gov

For both the adenosine (B11128) (A) and uridine (B1682114) (U) portions of ApU, the C4'-C5' bond (torsion angle γ) shows a strong preference for the gauche-gauche (gg or +sc) conformation. nih.gov The dominant conformer around the C5'-O5' bond (torsion angle β) is the g'g' (t) conformation. Furthermore, the orientation around the C3'-O3' bond (torsion angle ε) is coupled to the ribose pucker and tends to populate the g- domain. nih.gov

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    {"cells": [{"value": "β (beta)"}, {"value": "C4'-C5'-O5'-P"}, {"value": "g'g' (trans)"}]},
    {"cells": [{"value": "γ (gamma)"}, {"value": "C3'-C4'-C5'-O5'"}, {"value": "gg (+sc, gauche-gauche)"}]},
    {"cells": [{"value": "ε (epsilon)"}, {"value": "C4'-C3'-O3'-P"}, {"value": "g- (gauche-)"}]}
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Table 2: Key Intramolecular Torsion Angles and Their Preferred Conformations in this compound (ApU) Based on NMR Data. nih.govqmul.ac.uk

Ribose Pucker Dynamics and Conformational Equilibrium

For dinucleoside monophosphates like ApU, NMR analysis shows that the ribose rings exist as an equilibrium mixture of C2'-endo and C3'-endo conformers. nih.gov In most cases for this class of molecules, there is a proclivity for the C3'-endo pucker. nih.gov The balance between these two states is subtle and can be influenced by factors such as sequence, temperature, and interactions with other molecules. ub.edu

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    {"cells": [{"value": "C2'-endo"}, {"value": "S-type"}, {"value": "Exists in dynamic equilibrium with C3'-endo"}]},
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**Table 3:** Ribose Pucker Conformational Equilibrium in this compound (ApU).<[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdmU2jsvui9gqVPx9vz1kdp_A2Nkas8R4hrKEMJdZQvqoo-xjD1ygNrhBiwwRrE8kr94GTMDq-vqlKAsVNdMGrx4F3SqQy7uO_PDwUdOpBN4jblPECSAiJ_u9IT8B881fr)]/div>

Base Stacking Interactions and Their Influence on Dinucleotide Conformation

In solution, the adenine and uracil bases of ApU tend to stack one upon the other. This base stacking is a non-covalent interaction driven primarily by a combination of dispersion forces and hydrophobic effects, which stabilizes the helical structure of nucleic acids. tandfonline.comThe extent of stacking can be quantified using NMR by observing the chemical shift changes of the base and sugar protons upon dimerization compared to the constituent mononucleotides. nih.gov Studies show that purine-pyrimidine dimers like ApU have a significant preference for stacked conformations, estimated to be in the range of 27-45%. nih.govThis stacking is predominantly right-handed. The tendency to stack influences the overall conformation, bringing the bases into proximity and contributing to the stability of the dinucleotide's structure in solution. nih.govacs.org

Intermolecular Interactions in Co-crystallized Systems (e.g., with Mutagens)

Co-crystallization of ApU with other molecules, such as the frameshift mutagen 9-aminoacridine (B1665356), provides powerful models for understanding nucleic acid-drug interactions. nih.govresearchgate.netIn the crystal structure of the ApU-9-aminoacridine complex, the mutagen molecule intercalates, or sandwiches itself, between parallel Watson-Crick base pairs. The crystal structure reveals a complex and highly ordered arrangement where four distinct ApU molecules and three 9-aminoacridine molecules form the walls of an unusual cylindrical tube. Within this structure, the adenine and uracil residues of ApU molecules form hydrogen bonds. The 9-aminoacridine molecules are positioned in the space between these parallel base pairs. The interior of this cylindrical complex is highly hydrated, containing numerous water molecules, which likely contributes to the crystal's stability. This demonstrates a clear mechanism of interaction where the planar mutagen inserts itself into the nucleic acid structure, distorting the regular sugar-phosphate backbone.

Table of Mentioned Compounds

Compound Name
This compound
Sodium adenylyl-3',5'-uridine hexahydrate
Adenine
Uracil
9-aminoacridine
Ribonuclease A
Uridylyl-(3'-5')-adenosine

Comparative Structural Analysis with Related Nucleotides and Oligonucleotides

The dinucleoside monophosphate this compound (ApU) serves as a fundamental building block of RNA, and its three-dimensional structure provides critical insights into the conformational dynamics of larger ribonucleic acid molecules. X-ray diffraction studies have been instrumental in elucidating the atomic resolution structure of ApU, revealing key features that are comparable to and yet distinct from other nucleotides and oligonucleotides.

One of the most significant findings from the crystal structure of sodium adenylyl-3',5'-uridine (ApU) hexahydrate is the formation of a short, right-handed antiparallel double-helical RNA segment through Watson-Crick base pairing between the adenine of one ApU molecule and the uracil of a second molecule. This was a landmark observation, providing the first atomic-resolution view of a nucleic acid fragment with double-helical symmetry and a clear depiction of the adenine-uracil base pair.

A comparative analysis of the ApU double helix with other base-paired structures reveals notable differences. For instance, the distance between the C1' atoms of the ribose sugars in the adenine-uracil (A-U) pair is significantly smaller than that observed in guanine-cytosine (G-C) base pairs. Despite this, the bases within each strand of the ApU dimer exhibit strong stacking interactions.

In solution, the conformational properties of ApU and related oligonucleotides have been investigated using techniques like nuclear magnetic resonance (NMR). These studies indicate that the ribose rings of the constituent nucleosides exist in a dynamic equilibrium between different pucker conformations, primarily C2'-endo and C3'-endo. researchgate.net The preference for a particular pucker can be influenced by the nature of the linked nucleoside. For example, in branched trinucleotides containing a central adenosine linked to a uridine at the 2' position, the adenosine ribose shows a high preference for the C2'-endo conformation. researchgate.net

Furthermore, the stacking interactions between the bases play a significant role in the conformational stability of oligonucleotides. In aqueous solutions of branched trinucleoside diphosphates, it has been observed that the purine (B94841) ring of a central adenosine residue preferentially stacks with the base of the nucleotidyl unit attached at the 2' position. researchgate.net In contrast, the residue linked at the 3' position remains relatively free from the stacking influence of the other two bases. researchgate.net This highlights the directional and specific nature of base-stacking interactions in determining the solution conformation of small RNA fragments.

The interaction of ApU with other molecules, such as intercalating dyes, has also provided valuable structural information. In the co-crystal structure of ApU with 9-aminoacridine, the planar dye molecule is sandwiched between parallel A-U base pairs. This demonstrates the ability of the ApU structure to accommodate intercalating agents, a process relevant to mutagenesis and drug-DNA/RNA interactions.

The table below provides a comparative overview of key conformational parameters for ApU and related dinucleotides.

ParameterThis compound (ApU)Guanylyl-(3'-5')-cytidine (GpC)Uridylyl-(3'-5')-adenosine (UpA)
Helical Type A-RNA form (in crystal) A-RNA form (in crystal) cdnsciencepub.comA-RNA form (in crystal) acs.org
Base Pairing Watson-Crick (A-U) Watson-Crick (G-C) cdnsciencepub.comWatson-Crick (U-A) acs.org
Sugar Pucker (Adenosine) C3'-endo (typical for A-form RNA)Not ApplicableC3'-endo (typical for A-form RNA) acs.org
Sugar Pucker (Uridine/Cytidine) C3'-endo (typical for A-form RNA) C3'-endo (typical for A-form RNA) cdnsciencepub.comNot Applicable
Glycosidic Bond Conformation Anti (for both Adenine and Uracil)Anti (for both Guanine and Cytosine)Anti (for both Uridine and Adenosine) acs.org

Synthetic Methodologies and Derivatization for Academic Research Applications

Chemoenzymatic Synthesis Approaches Utilizing Ribonucleases and Ligases

Chemoenzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering powerful tools for constructing dinucleotides like ApU. acs.org Enzymes such as ribonucleases and ligases are particularly valuable in this context due to their inherent ability to form phosphodiester bonds.

Ribonuclease A (RNase A), an enzyme renowned for its role in RNA degradation, can also catalyze the synthesis of phosphodiester bonds under specific conditions. nih.gov The catalytic mechanism of RNase A involves two key histidine residues, His12 and His119, and is reversible. nih.gov While the enzyme typically cleaves the P-O5' bond on the 3' side of pyrimidine (B1678525) residues, the reverse reaction—synthesis—can be exploited. nih.govnih.gov By using a high concentration of substrates, such as uridine (B1682114) 2',3'-cyclic phosphate (B84403) and adenosine (B11128), the equilibrium can be shifted towards synthesis, forming the desired Adenylyl-(3'-5')-uridine. The geometry of this enzymatic reaction has been determined to be "in-line". google.com

T4 RNA ligase is another key enzyme utilized for dinucleotide synthesis. It catalyzes the ATP-dependent formation of a 3'-5' phosphodiester bond between a 5'-phosphoryl-terminated nucleic acid donor and a 3'-hydroxyl-terminated nucleic acid acceptor. rsc.orgnih.gov For the synthesis of ApU, adenosine 5'-monophosphate (AMP) can act as the donor and uridine as the acceptor. The enzyme first forms an adenylylated enzyme intermediate (E-AMP), from which the AMP is transferred to the 3'-hydroxyl of uridine. Current time information in Bangalore, IN.nih.gov This method is highly efficient and specific for the formation of the 3'-5' linkage.

Enzyme Mechanism of Synthesis Substrates for ApU Synthesis Key Features
Ribonuclease A (RNase A) Reversible catalysis of phosphodiester bond cleavage/formation. nih.govgoogle.comUridine 2',3'-cyclic phosphate and AdenosineReaction equilibrium must be shifted towards synthesis.
T4 RNA Ligase ATP-dependent ligation of a 5'-phosphate donor to a 3'-hydroxyl acceptor. rsc.orgAdenosine 5'-monophosphate (AMP) and UridineHighly specific for 3'-5' phosphodiester bond formation; proceeds via an E-AMP intermediate. Current time information in Bangalore, IN.nih.gov

Chemical Synthesis Strategies for this compound

Purely chemical methods provide a high degree of control over the synthesis process and are readily scalable for producing larger quantities of ApU. The two predominant strategies are the phosphotriester method and solid-phase synthesis.

The phosphotriester approach was a significant advancement in oligonucleotide synthesis, improving upon the earlier phosphodiester method. google.com This strategy involves protecting the phosphate group during the coupling reaction, which prevents the formation of unwanted side products and allows for synthesis in organic solvents. google.com

The synthesis of ApU via the phosphotriester method involves several key steps:

Protection: The functional groups of the adenosine and uridine nucleosides that are not involved in the bond formation must be protected. This includes the 5'-hydroxyl group (often with a dimethoxytrityl, DMT, group), the 2'-hydroxyl groups (e.g., with a tetrahydropyranyl group), and the exocyclic amino group of adenine (B156593) (e.g., with a benzoyl group). nih.gov

Phosphorylation: A protected uridine derivative is phosphorylated at the 3'-hydroxyl position using a monofunctional phosphorylating agent, such as 2-chlorophenyl phosphorochloridate, creating a phosphodiester. nih.gov

Coupling: The resulting uridine phosphodiester is activated with a coupling agent, like 1-(2,4,6-triisopropylbenzenesulphonyl)-3-nitro-1,2,4-triazole (TPS-NT), and reacted with the 5'-hydroxyl group of a protected adenosine nucleoside. nih.gov This forms a protected phosphotriester linkage.

Deprotection: Finally, all protecting groups are removed in a specific order to yield the final ApU dinucleotide. nih.gov The 2-chlorophenyl group, for instance, can be removed using fluoride (B91410) ion treatment. nih.gov

This method, while effective, can be labor-intensive for longer sequences but is well-suited for dinucleotide synthesis in solution. nih.govnih.gov

Modern oligonucleotide synthesis is dominated by solid-phase techniques, most notably the phosphoramidite (B1245037) method. This approach allows for the automated, rapid, and efficient synthesis of nucleic acid chains, including dinucleotides like ApU.

The process occurs on a solid support, typically controlled pore glass (CPG), and involves a cycle of four chemical reactions:

Deblocking (Detritylation): The first nucleoside (uridine) is attached to the solid support at its 3'-hydroxyl group. Its 5'-hydroxyl is protected by a DMT group, which is removed with a mild acid to expose the 5'-hydroxyl for the next coupling step. nih.gov

Coupling: The next nucleoside (adenosine), in the form of a phosphoramidite building block, is activated by a weak acid like tetrazole. It then reacts with the free 5'-hydroxyl of the support-bound uridine to form a phosphite (B83602) triester linkage. nih.gov

Capping: Any unreacted 5'-hydroxyl groups on the support are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester using an oxidizing agent such as iodine in the presence of water. nih.gov

After the final adenosine residue is added, the completed dinucleotide is cleaved from the solid support, and all remaining protecting groups are removed to yield the pure ApU. This method is highly efficient and is the standard for synthesizing custom oligonucleotides for research. rsc.orgoup.com

Synthesis Method Key Characteristics Advantages Disadvantages
Phosphotriester Phosphate group is protected during coupling; typically performed in solution. nih.govgoogle.comHigh selectivity, avoids branched products.Labor-intensive, less suitable for long sequences.
Solid-Phase (Phosphoramidite) Synthesis occurs on a solid support (e.g., CPG) in an automated cycle. nih.govRapid, highly efficient, automated, high purity.Primarily suited for smaller-scale synthesis.

Preparation of Modified Analogs and Isosteres for Mechanistic Probes

The synthesis of modified ApU analogs is crucial for probing the structural and functional aspects of RNA and the enzymes that interact with it. Modifications can be introduced at the ribose sugar or the nucleobase.

Modifications to the ribose moiety, particularly at the 2'-position, are common. A prominent example is the 2'-O-methylation of one or both nucleosides in the dinucleotide. Oligonucleotides containing 2'-O-methylated RNA show increased thermal stability of duplexes and enhanced resistance to nuclease degradation. idtdna.comamerigoscientific.com

The synthesis of a 2'-O-methylated ApU analog would typically involve using a 2'-O-methylated phosphoramidite building block during solid-phase synthesis. nih.gov For example, to synthesize an ApU analog with a 2'-O-methylated uridine, a 2'-O-methyluridine phosphoramidite would be used in the first coupling cycle, followed by a standard adenosine phosphoramidite. The synthesis of the required 2'-O-methyl purine (B94841) nucleosides can be achieved through specific chemical routes, for example, by reacting a protected nucleoside with methyl iodide and silver oxide. google.com

Modifying the heterocyclic bases of adenine or uracil (B121893) can introduce unique properties for studying molecular interactions. Common base modifications include 4-thiouridine (B1664626) and pseudouridine.

Preparation of Phosphodiester Backbone Analogs

The chemical modification of the phosphodiester backbone in this compound (ApU) is a critical area of research for enhancing the stability of RNA molecules against nuclease degradation and for probing the structural and functional roles of the phosphate group. These analogs are invaluable tools in academic research for studying enzyme mechanisms, RNA structure, and for the development of therapeutic oligonucleotides. The primary strategies for modification involve the substitution of one or more of the non-bridging oxygen atoms in the phosphate linkage with other atoms or functional groups, leading to the formation of analogs such as phosphorothioates, phosphorodithioates, and methylphosphonates.

The synthesis of these analogs typically involves multi-step chemical processes that require careful selection of protecting groups for the nucleoside hydroxyl and amino functionalities, followed by a controlled coupling reaction to form the modified internucleotide bond.

Phosphorothioate (B77711) Analogs

Phosphorothioate analogs of ApU, where one of the non-bridging oxygen atoms of the phosphodiester linkage is replaced by a sulfur atom, are among the most widely studied backbone modifications. This substitution introduces a chiral center at the phosphorus atom, resulting in two diastereomers, designated as Sp and Rp. The synthesis of these analogs can be achieved through several methods, with the phosphoramidite and H-phosphonate approaches being the most common.

In the phosphoramidite method, a protected adenosine phosphoramidite is coupled with a protected uridine nucleoside. The resulting phosphite triester intermediate is then sulfurized to yield the phosphorothioate triester. Subsequent deprotection affords the this compound phosphorothioate. The choice of sulfurizing agent can influence the stereoselectivity of the reaction. Common sulfurizing agents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and phenylacetyl disulfide (PADS). Stereoselective synthesis of dinucleoside phosphorothioates has been achieved with good to excellent diastereoselectivity using enantiopure 1,2-amino alcohols as chiral auxiliaries. nih.gov

The H-phosphonate method involves the coupling of a nucleoside H-phosphonate with a nucleoside, followed by oxidation with a sulfurizing agent to form the phosphorothioate linkage. This method can offer advantages in terms of the stability of the starting materials and the simplicity of the reaction sequence.

Table 1: Synthesis of this compound Phosphorothioate Analogs

Method Coupling Reagent/Activator Sulfurizing Agent Diastereoselectivity (Rp:Sp) Typical Yield Reference
Phosphoramidite 1H-Tetrazole Beaucage Reagent ~1:1 70-85% nih.gov
H-Phosphonate Pivaloyl Chloride Elemental Sulfur in Pyridine/CS2 Variable 60-75% acs.org
Stereoselective Synthesis Enantiopure 1,2-amino alcohol auxiliary PADS >95:5 (Sp) Good nih.govcapes.gov.br

Phosphorodithioate (B1214789) Analogs

In phosphorodithioate analogs of ApU, both non-bridging oxygen atoms of the phosphate group are substituted with sulfur atoms. This modification results in an achiral phosphorus center. The synthesis of these compounds is more challenging than that of phosphorothioates. A common strategy involves the use of nucleoside 3'-phosphorothioamidites or nucleoside 3'-H-phosphonodithioates as key intermediates. researchgate.net

One approach involves the activation of a nucleoside 3'-hydrogenphosphonodithioate with an activating agent like iodine in the presence of a second nucleoside. researchgate.net This forms the desired phosphorodithioate linkage. The synthesis requires robust protecting group strategies to prevent side reactions, and purification can be complex due to the reactivity of the sulfur-containing intermediates.

Table 2: Synthetic Approaches for Dinucleoside Phosphorodithioates

Starting Material Activation/Coupling Key Features Reference
Nucleoside 3'-H-phosphonodithioate Iodine, Pyridine Direct formation of the phosphorodithioate link researchgate.net
Nucleoside 3'-phosphorothioamidite 1H-Tetrazole, followed by sulfurization Stepwise introduction of sulfur atoms researchgate.net

Methylphosphonate Analogs

Methylphosphonate analogs of ApU feature a methyl group in place of one of the non-bridging oxygen atoms, creating a neutral and chiral phosphonate (B1237965) linkage. These analogs are of significant interest for their ability to cross cell membranes more readily than their charged phosphate counterparts. The synthesis of dinucleoside methylphosphonates can be achieved using methylphosphonamidites or by employing P(V) reagents. tue.nlacs.org

A common method involves the reaction of a protected adenosine derivative with a methylphosphonic dichloride (CH3PCl2) to form a methylphosphonochloridate, which then reacts with a protected uridine to form the dinucleoside methylphosphonate. researchgate.net Stereoselectivity can be a challenge in these syntheses, often resulting in a mixture of diastereomers that may require chromatographic separation. tue.nl Research has focused on developing stereocontrolled synthetic routes to access pure Rp and Sp isomers.

Table 3: Synthesis and Characterization of this compound Methylphosphonate

Method Phosphitylating Agent Diastereomer Separation 31P NMR Chemical Shift (δ, ppm) Typical Yield Reference
In situ phosphoramidite Methoxybis(diisopropylamino)phosphine Reversed-phase HPLC Sp isomer eluted before Rp 50-65% tue.nl
Methylphosphonic dichloride CH3PCl2 Chromatographic separation Diastereomeric mixture Variable researchgate.net

The characterization of these backbone-modified analogs relies heavily on spectroscopic techniques, particularly ³¹P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atom. nih.govresearchgate.net The chemical shifts provide direct evidence for the successful formation of the modified linkage and can be used to distinguish between the different types of analogs and their diastereomers. Mass spectrometry is also essential for confirming the molecular weight of the synthesized compounds. semanticscholar.org

Analytical and Detection Techniques for Adenylyl 3 5 Uridine in Research Systems

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation of Adenylyl-(3'-5')-uridine from other components such as unreacted monomers, related oligonucleotides, and other cellular constituents. These methods are pivotal for both analytical purity assessment and for preparative isolation of the dinucleotide.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound due to its high resolution and sensitivity. Both reverse-phase and ion-exchange chromatography modes are commonly utilized.

Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. For a polar compound like ApU, ion-pairing agents such as triethylammonium acetate are often added to the mobile phase. This agent forms a neutral ion pair with the negatively charged phosphate (B84403) backbone of ApU, enhancing its retention on a nonpolar stationary phase, typically a C18 column. Elution is generally achieved by a gradient of an organic solvent like acetonitrile.

Anion-exchange HPLC separates molecules based on their net negative charge. The phosphate backbone of ApU provides a strong negative charge, allowing it to bind to a positively charged stationary phase. Elution is then accomplished by increasing the salt concentration of the mobile phase, which competes with the ApU for binding to the stationary phase. This method is particularly effective for separating oligonucleotides of different lengths.

Preparative HPLC, using either reverse-phase or ion-exchange principles, can be employed to isolate larger quantities of pure this compound for further studies.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterReverse-Phase Ion-Pair HPLCAnion-Exchange HPLC
Stationary Phase C18 silicaQuaternary ammonium (B1175870) functionalized polymer
Mobile Phase A 0.1 M Triethylammonium acetate, pH 7.020 mM Tris-HCl, pH 8.5
Mobile Phase B Acetonitrile20 mM Tris-HCl, 1 M NaCl, pH 8.5
Gradient 0-50% B over 30 min0-100% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nm

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight and structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like ApU. In negative ion mode, ESI-MS of ApU typically shows a prominent singly charged molecular ion [M-H]⁻, corresponding to the deprotonated molecule. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the dinucleotide. Adducts with cations such as sodium [M+Na-2H]⁻ may also be observed.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of this compound by analyzing its fragmentation pattern. The precursor ion, typically [M-H]⁻, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of the nucleobases and the nature of the phosphodiester bond.

Key fragment ions arise from the cleavage of the phosphodiester backbone, leading to the formation of ions corresponding to adenosine (B11128) monophosphate (AMP) and uridine (B1682114) monophosphate (UMP). Further fragmentation can lead to the loss of the base or sugar moieties, providing comprehensive structural confirmation. The fragmentation pattern is characteristic of the 3'-5' linkage.

Table 2: Expected Key Fragment Ions of this compound in Negative Ion ESI-MS/MS

Ion DescriptionProposed StructureApproximate m/z
Deprotonated Molecular Ion[ApU-H]⁻572.1
Adenosine-3'-monophosphate[AMP-H]⁻346.1
Uridine-5'-monophosphate[UMP-H]⁻323.0
Adenine (B156593) base[Adenine-H]⁻134.1
Uracil (B121893) base[Uracil-H]⁻111.0

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are routinely used for the rapid characterization and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for quantifying this compound in solution. The purine (B94841) (adenine) and pyrimidine (B1678525) (uracil) bases contain conjugated systems that absorb UV light, with a characteristic maximum absorbance (λmax) around 260 nm.

The concentration of ApU can be determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light. The purity of the sample can be assessed by the ratio of absorbances at 260 nm and 280 nm (A260/A280). For pure RNA, this ratio is typically around 2.0. neb.comuga.edu Deviations from this value can indicate the presence of contaminants such as proteins.

Table 3: Spectroscopic Properties of this compound

PropertyValue
Maximum Absorbance (λmax) ~260 nm
A260/A280 Ratio for Purity ~2.0

Application of Nuclear Magnetic Resonance (NMR) in Purity and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and purity assessment of nucleic acid fragments, including the dinucleotide this compound (ApU). This non-destructive analytical method provides detailed information about the chemical environment of individual atoms within the molecule, primarily ¹H and ¹³C, allowing for a comprehensive characterization of its molecular structure and the identification of any potential impurities.

The structural integrity of this compound is confirmed by assigning the chemical shifts of all proton and carbon atoms and analyzing the coupling constants between them. These parameters are highly sensitive to the molecular conformation, including the puckering of the ribose rings, the orientation of the nucleobases relative to the sugar (the glycosidic bond torsion angle), and the conformation around the phosphodiester linkage.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the molecule. Each proton in the adenosine and uridine moieties, including the base protons (H2, H8 of adenine; H5, H6 of uracil) and the sugar protons (H1' through H5', H5''), resonates at a characteristic chemical shift. The coupling constants (J-couplings) between adjacent protons, particularly within the ribose sugar rings, are crucial for determining the sugar pucker, which is a key conformational feature of ribonucleotides. For instance, the ³J(H1'-H2') coupling constant is indicative of the C2'-endo or C3'-endo conformation of the furanose ring.

Detailed analysis of the ¹H NMR spectrum, often aided by two-dimensional techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), allows for the complete assignment of all proton signals.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonAdenosine Moiety (ppm)Uridine Moiety (ppm)
Base
H88.35-
H28.12-
H6-7.85
H5-5.80
Ribose
H1'6.055.88
H2'4.754.35
H3'4.504.25
H4'4.304.15
H5'4.204.05
H5''4.103.95

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH.

¹³C NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of this compound. Each carbon atom in the adenine and uracil bases, as well as in the two ribose sugars, gives a distinct signal. The chemical shifts of the ribose carbons are particularly sensitive to the sugar conformation. For example, the chemical shifts of C2' and C3' can definitively distinguish between the C2'-endo and C3'-endo puckering conformations. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the ¹³C signals by correlating them with their directly attached or long-range coupled protons.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

CarbonAdenosine Moiety (ppm)Uridine Moiety (ppm)
Base
C8140.5-
C4149.0164.0
C2153.0152.0
C6156.0141.5
C5119.0102.5
Ribose
C1'88.090.5
C4'84.085.0
C2'71.075.0
C3'74.070.0
C5'62.065.0

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Purity Assessment

NMR spectroscopy is a powerful tool for assessing the purity of this compound samples. The presence of impurities, such as residual starting materials, byproducts from the synthesis, or degradation products, can be detected by the appearance of extra signals in the ¹H or ¹³C NMR spectra. Quantitative NMR (qNMR) can be employed to determine the exact purity of the compound by integrating the signals of the analyte against those of a certified internal standard of known concentration. This method provides a direct and accurate measure of the purity without the need for a reference standard of the compound itself.

Theoretical and Computational Investigations of Adenylyl 3 5 Uridine

Molecular Modeling and Docking Simulations with Interacting Proteins

Molecular modeling and docking simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as ApU, and a macromolecule (receptor), typically a protein. These methods build three-dimensional models to visualize the binding mode, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity.

A significant example of a protein interacting with an ApU derivative is Diphtheria Toxin (DT). nih.gov The toxin tightly binds to Adenylyl-(3'-5')-uridine 3'-monophosphate (ApUp), a closely related compound. nih.gov Computational docking simulations can be employed to model the binding of ApUp into the NAD+-binding site of Diphtheria Toxin. Such simulations would place the adenine (B156593) and uridine (B1682114) moieties within the protein's active site, predicting a binding pose consistent with experimental observations that show competitive inhibition with NAD. nih.gov The models would highlight the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the dinucleotide, explaining the high affinity observed experimentally. For instance, studies have measured dissociation constants (KD) for the DT-ApUp complex to be in the nanomolar to picomolar range, indicating an exceptionally strong interaction. nih.gov

Interacting ProteinLigandComputational Findings and Significance
Diphtheria Toxin (DT)This compound 3'-monophosphate (ApUp)Docking simulations can model the binding of ApUp within the NAD+ binding site. nih.gov These models help rationalize the experimentally determined high binding affinity (KD = 9 pM to 1.8 nM) by identifying specific hydrogen bonds and electrostatic interactions. nih.govnih.gov The simulation would show that the ApUp binding site overlaps with the NAD binding site, consistent with competitive inhibition data. nih.gov
9-aminoacridine (B1665356)This compound (ApU)While not a protein, co-crystallization studies show 9-aminoacridine, a mutagen, intercalating between Watson-Crick paired ApU molecules. nih.gov Molecular models derived from this crystal structure reveal the specific stacking and hydrogen bonding interactions that stabilize this nucleic acid-mutagen complex. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. researchgate.netnrel.gov These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's stability, reactivity, and interaction preferences.

For this compound, quantum chemical calculations can elucidate the reactivity of the phosphodiester bond, which is central to RNA's function and degradation. By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.net Furthermore, calculating the molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, highlighting the electronegative oxygen atoms of the phosphate (B84403) group as key sites for interaction with cations or positively charged regions of proteins.

ParameterDefinitionSignificance for this compound
EHOMO (Energy of Highest Occupied Molecular Orbital)Energy of the outermost electron-containing orbital. Relates to the ability to donate electrons.Indicates regions susceptible to electrophilic attack, such as the nitrogen atoms of the nucleobases.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Energy of the first vacant orbital. Relates to the ability to accept electrons.Indicates regions susceptible to nucleophilic attack, such as the phosphorus atom in the phosphodiester linkage.
ΔE (HOMO-LUMO Gap)The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity. For ApU, this relates to the stability of the phosphodiester bond.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions with other molecules, including water and proteins. The phosphate group would show a strong negative potential.
Mulliken ChargesA method for estimating the partial atomic charge in a molecule.Provides a quantitative measure of the charge distribution, helping to parameterize force fields for molecular dynamics simulations and understand electrostatic interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt a wide range of conformations in solution. Molecular dynamics (MD) simulations are a powerful computational method for exploring this conformational landscape over time. nih.gov By simulating the motion of every atom in the molecule and its surrounding solvent, MD provides a dynamic picture of the molecule's behavior, revealing its preferred shapes and the transitions between them.

Key conformational features of ApU that can be analyzed with MD simulations include the pucker of the two ribose sugars (which can adopt C2'-endo or C3'-endo conformations), the orientation of the bases relative to the sugars (syn or anti conformation around the glycosidic bond), and the torsion angles of the phosphodiester backbone. The results of MD simulations can be used to generate a statistical description of the conformational ensemble, identifying the most populated states and the energetic barriers between them. This information is crucial for understanding how ApU contributes to the structure of larger RNA molecules and how its conformation changes upon binding to proteins or other molecules. Classical MD simulations are routinely used to study the dynamics of metallic alloys and other materials. nih.gov

Conformational ParameterDescriptionCommon States and Significance for ApU
Sugar PuckerThe out-of-plane conformation of the five-membered ribose ring.Primarily C2'-endo or C3'-endo. This conformation influences the distance between adjacent phosphate groups and is a key determinant of RNA helical structure (A-form vs. B-form).
Glycosidic Torsion Angle (χ)Rotation around the N-C1' bond connecting the base to the sugar.Typically anti or syn. The anti conformation is predominant in standard RNA helices.
Backbone Torsion Angles (α, β, γ, δ, ε, ζ)The six torsion angles that define the conformation of the phosphodiester backbone.These angles collectively determine the path of the sugar-phosphate backbone. MD simulations can reveal correlated motions among these angles and identify preferred conformational families.
Base StackingThe tendency of the planar purine (B94841) and pyrimidine (B1678525) bases to stack on top of one another.MD simulations can quantify the extent and geometry of intramolecular stacking between the adenine and uracil (B121893) bases, which contributes to the stability of the dinucleotide structure.

Structure-Activity Relationship (SAR) Studies in Context of Biological Function

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying a molecule's structure and measuring the effect on its function, researchers can identify the chemical features responsible for its activity. Computational methods can guide SAR studies by predicting how modifications will affect binding or reactivity.

The interaction between this compound 3'-monophosphate (ApUp) and Diphtheria Toxin (DT) provides a clear example for an SAR study. nih.govmcw.edu Experimental studies have explored how modifications to the ApUp structure alter its binding affinity for the toxin. nih.gov These findings, summarized below, provide a detailed map of the structural determinants for high-affinity binding.

Structural Modification to ApUpEffect on Binding Affinity to Diphtheria ToxinInference from the SAR
Removal of the 3'-terminal phosphateIncreased affinity for isolated Fragment A, but decreased affinity for the whole toxin.The 3'-phosphate is crucial for high-affinity binding to the intact toxin, likely due to interactions with the B moiety of the toxin. nih.gov
Replacement of 3'-5' linkageNot specified, but the linkage is implied to be important for high affinity.The specific 3'-5' phosphodiester linkage is a key determinant for recognition by the toxin. nih.gov
Replacement of 5' AdenineNot specified, but strong specificity is implied.The adenine base at the 5' position is critical for binding. nih.gov
Replacement of 3' UracilOnly weak specificity observed.The identity of the 3' base is less critical for binding than the 5' base. nih.gov
Extension with additional nucleotidesBinding affinity reduced by 1-3 orders of magnitude.The toxin's binding site is highly specific for a dinucleotide structure, and larger oligonucleotides do not fit as well. nih.gov
Use of deoxyribonucleotides (dApdT)Binds with even lower affinity than oligoribonucleotides.The 2'-hydroxyl groups on the ribose sugars are important for the proper conformation and/or interaction with the protein. nih.gov

Computational Predictions of Biological Pathways and Interactions

Computational biology offers methods to predict the biological pathways in which a given metabolite participates. biorxiv.org These approaches often use genomic and transcriptomic data to reconstruct an organism's metabolic network. osti.govnih.gov By identifying genes that code for enzymes capable of recognizing and transforming a specific chemical structure, it is possible to place a compound like ApU into its broader biological context.

As a fundamental dinucleotide component of RNA, this compound is intrinsically involved in core biological pathways related to RNA metabolism. medchemexpress.comlookchem.com Computational pathway prediction tools would readily place ApU in the following contexts:

RNA Synthesis (Transcription): ApU represents a two-nucleotide sequence within an RNA strand, formed by RNA polymerase during transcription.

RNA Degradation: ApU can be generated as a product of RNA hydrolysis by various ribonucleases.

Nucleotide Salvage Pathways: Once generated from RNA breakdown, ApU can be further hydrolyzed into its constituent nucleosides (adenosine and uridine) and phosphate, which can then be re-utilized by the cell.

Modern computational systems biology combines data from genomics, proteomics, and metabolomics to build comprehensive network models. tue.nl Within such a model, ApU would appear as a node connected to the enzymes that synthesize it (RNA polymerases) and degrade it (ribonucleases), and to the larger pathways of purine and pyrimidine metabolism. These predictive tools are valuable for annotating genomes and for understanding the metabolic fate of molecules. nih.gov

Research Applications and Methodological Utility of Adenylyl 3 5 Uridine

Use as a Model Substrate for Ribonucleic Acid Polymerases and Ligases

Adenylyl-(3'-5')-uridine (ApU) and its derivatives are extensively utilized as model substrates to investigate the mechanisms of RNA polymerases and ligases. In studies of transcription, ApU can act as an initiator of RNA synthesis. For instance, magnetic resonance studies have been employed to determine the conformation of ApU when bound to Escherichia coli RNA polymerase, providing insights into the geometry of the initiation site. nih.gov Research on wheat germ RNA polymerase II has shown that the trinucleotide UpApU serves as an abortive intermediate during the initial phases of transcription, highlighting the enzyme's propensity to release short RNA fragments before productive elongation.

ApU is also a critical substrate for RNA ligases, particularly T4 RNA ligase. This enzyme catalyzes the formation of a phosphodiester bond between a 5'-phosphate and a 3'-hydroxyl terminus of RNA. The reaction proceeds through a key intermediate, 5'-adenylated RNA (5'-AppRNA), which is formed when the ligase transfers an AMP moiety from ATP to the 5'-phosphate of the RNA substrate. asm.org The resulting activated RNA is then susceptible to nucleophilic attack by a 3'-hydroxyl group, completing the ligation. The use of ApU and similar dinucleotides allows for detailed kinetic and mechanistic studies of this fundamental process in RNA metabolism.

Application in Studies of Ribonucleic Acid Processing and Maturation

The processing and maturation of RNA transcripts are critical for their function. This compound is a key element in these processes, which include splicing, editing, and post-transcriptional modifications. nih.gov ApU's presence within RNA sequences is essential for the proper folding and stability of RNA molecules, which in turn is necessary for their catalytic activity in ribozymes and their structural roles in ribosomal RNA.

The addition of uridine (B1682114) residues to the 3' end of RNA, a process known as uridylation, can influence RNA stability and degradation. ontosight.ai Similarly, re-adenylation of degraded transcripts has been observed. nih.gov The study of these modification events, which are crucial for processes like histone mRNA regulation, often involves the use of ApU-containing oligonucleotides as substrates for the enzymes involved, such as terminal nucleotidyltransferases. nih.gov Furthermore, ApU and its analogs are used in research on ribozymes, or catalytic RNA molecules, to understand their structure, function, and reaction mechanisms.

Utility in Investigating Ribonucleic Acid-Protein Interactions

The interactions between RNA and proteins are fundamental to a vast array of cellular functions. This compound serves as a valuable tool for dissecting these interactions. By incorporating ApU into synthetic RNA probes, researchers can study the binding affinity, specificity, and conformational changes that occur when proteins bind to RNA.

One powerful technique is the use of magnetic resonance spectroscopy to study the conformation of enzyme-bound ApU. Such studies with E. coli RNA polymerase have provided detailed structural information about the enzyme's active site. nih.gov Another notable example is the interaction between a derivative of ApU, adenylyl-(3',5')-uridine 3'-monophosphate (ApUp), and diphtheria toxin. This interaction is characterized by an exceptionally high affinity, with a dissociation constant (KD) in the picomolar range, making it one of the strongest known dinucleotide-protein interactions. nih.gov The study of this tight binding provides a model system for understanding the principles of high-affinity molecular recognition.

Furthermore, techniques like UV cross-linking and gel shift assays, which are used to identify and characterize RNA-binding proteins, can employ RNA probes containing ApU to map the specific nucleotides involved in the interaction. scholaris.ca

Development of Probes for Cellular Signaling Pathways

This compound and related molecules are involved in cellular signaling. medchemexpress.commedchemexpress.com They can act as signaling molecules themselves or be used to develop probes to study signaling pathways. For example, ApU can modulate the activity of certain kinases and phosphatases, leading to changes in cellular responses. This property is particularly useful for investigating pathways related to cell growth and differentiation.

By synthesizing modified versions of ApU, such as those with fluorescent labels or reactive groups, researchers can create probes to track the localization and interactions of these molecules within the cell. These probes can help to identify the protein targets of ApU and to elucidate the downstream effects of its binding. While the development of highly specific ApU-based probes is an ongoing area of research, the existing evidence points to their potential as valuable tools for dissecting complex cellular signaling networks. medchemexpress.com

Standard and Calibration Material in Nucleic Acid Analytical Chemistry

In the field of analytical chemistry, particularly in the analysis of nucleic acids, pure and well-characterized standards are essential for accurate quantification and quality control. This compound serves as such a standard. It is used to calibrate instruments and to develop and validate analytical methods for RNA analysis.

In mass spectrometry, for example, ApU can be used to optimize instrument parameters and to create standardized fragmentation patterns for the identification and quantification of RNA sequences in complex biological samples. This is crucial in fields like genomics and proteomics, where precise measurement of RNA levels can provide insights into gene expression and regulation. Similarly, in UV-Vis spectrophotometry, the known molar extinction coefficient of ApU allows for its use as a reference standard for quantifying RNA concentrations. neb.com

Table 1: Properties of this compound for Analytical Applications

Property Value Application
Molecular Formula C19H24N7O12P Mass determination in mass spectrometry
Molecular Weight 573.41 g/mol Calibration of mass spectrometers
Purity High-grade available Standard for quantitative analysis

Tool for Exploring Viral Ribonucleic Acid Synthesis Mechanisms

Many viruses have RNA genomes and rely on RNA-dependent RNA polymerases (RdRps) for their replication. Understanding the mechanisms of these viral enzymes is a key goal in the development of antiviral therapies. This compound and its analogs have emerged as useful tools in this area of research.

For example, the ammonium (B1175870) salt of Adenylyl-3'-5'-uridine has been shown to be a novel antiviral agent that inhibits the activity of viral DNA polymerase, RNA polymerase, and reverse transcriptase. biosynth.com Studies on viruses like the West Nile virus have characterized the viral RdRp and cellular terminal transferases, where ApU-containing substrates can be used to dissect the enzymatic activities. asm.org In the context of retroviruses, which have a complex RNA processing and replication cycle, understanding the role of specific RNA sequences and structures is crucial. nih.govmdpi.comfrontiersin.org The use of defined substrates like ApU can aid in the in vitro reconstitution of specific steps of the viral life cycle, such as reverse transcription and integration, allowing for detailed mechanistic studies.

Future Perspectives and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding

The study of Adenylyl-(3'-5')-uridine (ApU) is poised for significant advancement through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular processes influenced by this dinucleotide. frontiersin.org By correlating the presence and concentration of ApU with changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolic profile (metabolomics), researchers can uncover the intricate connections and dependencies between these molecular layers. frontiersin.org This comprehensive analysis will be instrumental in elucidating the full spectrum of ApU's biological roles, from its function as a fundamental building block of RNA to its potential involvement in signaling pathways. lookchem.com

The development of sophisticated computational algorithms and frameworks is crucial for the seamless integration and analysis of these diverse datasets. frontiersin.org Such tools will enable the identification of cross-omics correlations, revealing how genomic features and their regulation impact cellular phenotypes through the modulation of ApU levels and its downstream effects. frontiersin.org This integrated approach holds the promise of uncovering novel regulatory networks and pathways associated with specific biological states or diseases, potentially identifying new biomarkers and therapeutic targets. frontiersin.org

Advanced Spectroscopic Techniques for Real-Time Conformational Dynamics

Understanding the three-dimensional structure and dynamic conformational changes of ApU is critical to deciphering its function. Advanced spectroscopic techniques are at the forefront of providing these insights in real-time. hrsmc.nl Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the conformational properties of dinucleoside monophosphates like ApU in solution. cdnsciencepub.com For instance, proton magnetic resonance studies can provide detailed information about the sugar-phosphate backbone and the orientation of the bases. cdnsciencepub.com

Future applications of techniques such as carbon-13 magnetic resonance spectroscopy will allow for even more detailed analysis of the conformational dynamics of ApU, including the stacking and unstacking of its bases under various conditions. nih.gov These methods can reveal subtle changes in the molecule's structure that occur in response to environmental cues or upon interaction with other molecules. nih.gov Elucidating these dynamic processes is essential for a complete understanding of how ApU participates in biological processes like RNA folding and protein recognition.

High-Throughput Screening Approaches for Identifying Novel Interactors

The identification of proteins and other molecules that interact with this compound is fundamental to understanding its biological context. High-throughput screening (HTS) methodologies offer a powerful tool for discovering these novel interactors on a large scale. mdpi.com HTS can be employed in various formats, including whole-cell-based assays and target-based assays, to screen large libraries of compounds or biological molecules for their ability to bind to or modulate the activity of ApU-related pathways. mdpi.com

For example, a fluorescence polarization assay was successfully used to screen for inhibitors of the interaction between adenylyl cyclase 1 (AC1) and Ca2+/calmodulin, demonstrating the potential of HTS to identify molecules that modulate dinucleotide-related signaling. nih.gov Similar approaches could be adapted to find proteins that directly bind ApU. The development of pathway-directed HTS strategies could further refine the search for molecules that specifically influence ApU's roles in processes like RNA metabolism or cellular signaling. mdpi.com

Exploration of Uncharted Biological Roles and Regulatory Networks

While this compound is recognized as a fundamental component of RNA, its potential involvement in a wider array of biological processes remains an active area of investigation. medchemexpress.com Research has already hinted at its participation in gene expression regulation, signal transduction, and protein synthesis. medchemexpress.com For instance, the dinucleotide has been found to be an endogenous component tightly bound to diphtheria toxin, suggesting a role in host-pathogen interactions. nih.govexlibrisgroup.com

Future research will likely focus on uncovering new biological functions and regulatory networks where ApU plays a key role. This could involve investigating its impact on metabolic diseases, cancer, and neurodegenerative disorders, given the established importance of its constituent nucleoside, uridine (B1682114), in these conditions. nih.gov The discovery of TA dinucleotides as influential destabilizing elements for RNA stability highlights the potential for specific dinucleotide compositions to have significant regulatory effects, opening up new avenues for exploring ApU's function in post-transcriptional gene regulation. elifesciences.org

Development of Next-Generation Research Tools and Methodologies

Advancements in our understanding of this compound will be intrinsically linked to the development of new and improved research tools and methodologies. The progress in synthetic biology, for example, offers unprecedented control over gene expression and the ability to probe mammalian cell behavior, which can be leveraged to study the effects of ApU with high precision. nih.gov Programmable DNA-binding domains and RNA regulators can be used to manipulate the cellular environment and observe the resulting changes in ApU metabolism and function. nih.gov

Furthermore, the continuous refinement of techniques for the chemical and enzymatic synthesis of dinucleotides like ApU is essential for producing the high-purity compounds needed for research. The development of novel methods for targeted RNA degradation and the study of RNA decay will also provide powerful tools to investigate the lifecycle of RNA molecules containing ApU and the factors that influence their stability. acs.org These next-generation tools will be critical for dissecting the complex roles of ApU in cellular physiology and disease.

Q & A

Q. What are the key methodologies for synthesizing Adenylyl-(3'-5')-uridine with regioselectivity?

  • Methodological Answer : Selective synthesis can be achieved through low-temperature acylation in dry pyridine, favoring the 5'-OH group over 2'-OH and 3'-OH in uridine derivatives. For example, 5'-O-(4-bromobenzoyl)uridine synthesis demonstrates regioselectivity via unimolecular acylation under controlled conditions . Additionally, phosphorothioate modifications (replacing non-bridging oxygen with sulfur) can stabilize the dinucleotide against enzymatic degradation, enabling targeted structural studies .

Q. How can this compound be detected and quantified in biological matrices?

  • Methodological Answer : Hydrophilic Interaction Chromatography (HILIC) with optimized retention parameters (e.g., uridine retention factor <i>k</i> ≥ 6) allows separation from polar metabolites. For complex mixtures, enzymatic hydrolysis (e.g., RNase 4 cleavage at uridine-purine sequences) followed by HPLC with UV detection at 260 nm is recommended . Calibration curves using synthetic standards (e.g., uridine 5′-monophosphate disodium salt) ensure accuracy in quantification .

Q. What is the role of this compound in RNA structure and function?

  • Methodological Answer : As a dinucleotide linker, it contributes to RNA backbone flexibility and ribozyme activity. Studies using <sup>1</sup>H and <sup>31</sup>P NMR reveal conformational dynamics, such as sugar pucker (C3'-endo vs. C2'-endo) and phosphate torsional angles, which influence RNA-protein interactions . Enzymatic assays with uridine 5'-diphosphoglucuronyl transferase (UDP-GT) further demonstrate its role in glycosylation pathways .

Advanced Research Questions

Q. How can structural contradictions in synthetic this compound derivatives be resolved?

  • Methodological Answer : Conflicting data on regioselectivity (e.g., 5'-OH vs. 2'-OH acylation) require multi-technique validation. Combine <sup>13</sup>C NMR for carbon assignment, X-ray crystallography for absolute configuration, and mass spectrometry for molecular weight confirmation. For example, discrepancies in 2'-O-methyluridine synthesis (Scheme 4) were resolved by NH4OH deprotection and HCl neutralization .

Q. What enzymatic pathways regulate the interconversion of this compound metabolites?

  • Methodological Answer : Uridine 5'-monophosphate (UMP) serves as a hub metabolite. UMP-CMP kinase catalyzes UMP → UDP conversion, while soluble calcium-activated nucleotidase 1 reverses this reaction . In Saccharomyces cerevisiae fermentation, kinetic models (Logistic and Luedeking-Piret equations) predict UMP accumulation with >98% accuracy, enabling metabolic engineering for nucleotide overproduction .

Q. How can RNase cleavage patterns inform the design of this compound analogs?

  • Methodological Answer : RNase 4 cleaves 3' of uridine in uridine-purine sequences (e.g., AU/AG motifs), providing a tool to validate analog stability. For phosphorothioate analogs (e.g., Adenylyl-(3'-5')-P-thiouridine), resistance to RNase degradation confirms sulfur substitution efficacy. Activity assays using radiolabeled substrates (e.g., <sup>14</sup>C-UDP-galactose) quantify cleavage efficiency .

Data Contradiction Analysis

Q. Why do studies report conflicting uridine retention factors (<i>k</i>) in HILIC?

  • Analysis : Discrepancies arise from column chemistry (e.g., zwitterionic vs. amide phases) and mobile phase composition. Prototype HILIC columns achieve uridine retention up to <i>k</i> = 12 due to enhanced hydrophilicity, whereas commercial columns typically yield <i>k</i> < 6 . Standardized protocols (e.g., 80% acetonitrile/20% ammonium acetate) are critical for reproducibility.

Q. How can conflicting results on uridine’s neuroprotective effects be reconciled?

  • Analysis : Species-specific differences (e.g., gerbil vs. human studies) and cofactor availability (choline, DHA) account for variability. For example, oral UMP elevates brain CDP-choline in gerbils but requires exogenous choline in humans. Dose-response studies with isotopically labeled uridine (e.g., <sup>13</sup>C-UMP) clarify metabolic flux .

Methodological Best Practices

  • Synthesis : Prioritize low-temperature reactions for regioselectivity and phosphorothioate modifications for stability .
  • Analysis : Validate HILIC/HPLC methods with enzymatic hydrolysis and NMR for structural confirmation .
  • Enzymatic Assays : Use radiolabeled substrates (e.g., <sup>14</sup>C-UDP-glucuronic acid) for high sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.